(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate
CAS No.:
Cat. No.: VC15962259
Molecular Formula: C11H10ClFO2
Molecular Weight: 228.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClFO2 |
|---|---|
| Molecular Weight | 228.65 g/mol |
| IUPAC Name | ethyl (E)-3-(3-chloro-5-fluorophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H10ClFO2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3/b4-3+ |
| Standard InChI Key | XQJDWMUVYLBYHG-ONEGZZNKSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=CC(=CC(=C1)Cl)F |
| Canonical SMILES | CCOC(=O)C=CC1=CC(=CC(=C1)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(E)-Ethyl 3-(3-chloro-5-fluorophenyl)acrylate features a phenyl ring substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively. The acrylate group (-COOEt) is attached to the phenyl ring via a trans-configured double bond (Figure 1). The IUPAC name, ethyl (E)-3-(3-chloro-5-fluorophenyl)prop-2-enoate, reflects this stereochemistry. The compound’s isomeric SMILES notation, CCOC(=O)/C=C/C1=CC(=CC(=C1)Cl)F, explicitly denotes the E-configuration.
Table 1: Key Physicochemical Properties
The compound’s halogen substituents enhance lipophilicity, potentially improving membrane permeability in biological systems. X-ray crystallography data for structurally analogous compounds, such as methyl 3-(3-chlorophenyl)acrylate, reveal planar geometries optimized for π-π stacking interactions .
Synthesis and Optimization
Conventional Synthetic Routes
The primary synthesis method involves Claisen-Schmidt condensation between 3-chloro-5-fluorobenzaldehyde and ethyl acetoacetate under acidic or basic conditions. This reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ester:
Yields typically range from 60–75%, with purification achieved via column chromatography.
Advanced Catalytic Methods
Recent advancements employ transition metal catalysts for stereoselective synthesis. For example, iridium-catalyzed olefination reactions, as demonstrated in the synthesis of ethyl 3-(3-chloro-5-formylphenyl)acrylate, offer improved regiocontrol (up to 98% meta-selectivity) . Such methods utilize [Ir{dF(CF₃)ppy}₂(dtb-bpy)]PF₆ as a photocatalyst under visible light irradiation :
This approach reduces byproduct formation and enhances reaction scalability .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
(E)-Ethyl 3-(3-chloro-5-fluorophenyl)acrylate inhibits cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin biosynthesis. Molecular docking studies suggest that the chloro-fluoro substituents occupy hydrophobic pockets in the COX-2 active site, reducing arachidonic acid binding.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, cyclization reactions yield thieno[3,2-b]thiophene derivatives with enhanced bioactivity .
Material Science
Halogenated acrylates are incorporated into polymers for UV resistance and thermal stability. Copolymers containing (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate exhibit glass transition temperatures (Tg) exceeding 120°C, making them suitable for high-performance coatings .
Comparison with Structural Analogues
Table 2: Structural and Functional Comparisons
The ethyl ester’s larger alkyl group enhances solubility in organic solvents compared to methyl analogues . Fluorine substitution increases electronegativity, potentially improving target binding.
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